molecular formula C7H13NO B14025155 (R)-6-Azaspiro[2.5]octan-4-ol

(R)-6-Azaspiro[2.5]octan-4-ol

Cat. No.: B14025155
M. Wt: 127.18 g/mol
InChI Key: UTLJTKFPIYWIRV-LURJTMIESA-N
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Description

®-6-Azaspiro[25]octan-4-ol is a chiral compound featuring a spirocyclic structure with a nitrogen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Azaspiro[2.5]octan-4-ol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxyl group. One common method involves the use of cyclization reactions where a precursor molecule undergoes intramolecular nucleophilic substitution to form the spirocyclic structure. The hydroxyl group can then be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents .

Industrial Production Methods

Industrial production of ®-6-Azaspiro[2.5]octan-4-ol may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

®-6-Azaspiro[2.5]octan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Secondary alcohols, primary amines.

    Substitution: Halides, sulfonates.

Scientific Research Applications

®-6-Azaspiro[2.5]octan-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-6-Azaspiro[2.5]octan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-6-Azaspiro[2.5]octan-4-ol is unique due to its chiral nature and the presence of both a nitrogen atom and a hydroxyl group within the spirocyclic structure. This combination of features makes it a valuable compound for various applications in chemistry, biology, and medicine .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(8R)-6-azaspiro[2.5]octan-8-ol

InChI

InChI=1S/C7H13NO/c9-6-5-8-4-3-7(6)1-2-7/h6,8-9H,1-5H2/t6-/m0/s1

InChI Key

UTLJTKFPIYWIRV-LURJTMIESA-N

Isomeric SMILES

C1CC12CCNC[C@@H]2O

Canonical SMILES

C1CC12CCNCC2O

Origin of Product

United States

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